molecular formula C16H17NO2 B2566732 2-ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol CAS No. 1402215-10-4

2-ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol

Cat. No. B2566732
CAS RN: 1402215-10-4
M. Wt: 255.317
InChI Key: OGXNMINMZVBDDZ-GZTJUZNOSA-N
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Description

“2-ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol” is a biochemical compound with the molecular formula C16H17NO2 and a molecular weight of 255.31 .


Molecular Structure Analysis

The molecular structure of “2-ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol” consists of 16 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .

  • Molecular Weight: 255.31 Unfortunately, other specific physical and chemical properties like melting point, boiling point, etc., are not available in the current resources .

Scientific Research Applications

Zinc(II) Complexes Synthesis

2-Ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol, through its reaction with zinc(II) chloride under basic conditions, facilitates the formation of multinuclear zinc(II) complexes with {Zn6(μ-O)6(μ3-O)2}- and {Zn5(μ-O)3(μ3-O)3}-cluster cores. These complexes, notable for their high nuclearity zinc(II)-containing clusters, demonstrate the compound's utility in assembling complex molecular architectures, showcasing its potential in materials science and coordination chemistry (Constable, Housecroft, Zampese, & Zhang, 2012).

Spectroscopic and Structural Characterization

The compound's structure has been extensively characterized using various spectroscopic methods, including X-ray diffraction, IR, and electronic spectroscopy. These studies have confirmed its preference for the enol form in the solid state and solvent media, with significant insights gained into its electronic structure and spectroscopic properties through computational analysis. This highlights its relevance in the study of molecular structures and behaviors (Albayrak, Koşar, Demir, Odabaşoǧlu, & Büyükgüngör, 2010).

Molecular Interaction Studies

Investigations into halo-functionalized crystalline Schiff base compounds have provided valuable insights into intermolecular interactions and the role of fluorine atoms in stabilizing crystal packing. These studies, complemented by quantum chemical calculations, have unveiled significant intramolecular charge transfer and hyper-conjugation interactions stabilizing the molecules. Such research underscores the potential applications of 2-ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol derivatives in nonlinear optical (NLO) applications due to their favorable optical and stability properties (Ashfaq et al., 2022).

properties

IUPAC Name

2-ethoxy-6-[(4-methylphenyl)iminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-3-19-15-6-4-5-13(16(15)18)11-17-14-9-7-12(2)8-10-14/h4-11,18H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGXNMINMZVBDDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-6-{(E)-[(4-methylphenyl)imino]methyl}phenol

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